4(3H)-Quinazolinone, 3-[2-(chloromethyl)-1-aziridinyl]-2-ethyl-
Description
4(3H)-Quinazolinone derivatives are a class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The compound 3-[2-(chloromethyl)-1-aziridinyl]-2-ethyl-4(3H)-quinazolinone features a quinazolinone core substituted at the 2-position with an ethyl group and at the 3-position with a 2-(chloromethyl)-1-aziridinyl moiety.
Structure
3D Structure
Properties
CAS No. |
112085-03-7 |
|---|---|
Molecular Formula |
C13H14ClN3O |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
3-[2-(chloromethyl)aziridin-1-yl]-2-ethylquinazolin-4-one |
InChI |
InChI=1S/C13H14ClN3O/c1-2-12-15-11-6-4-3-5-10(11)13(18)17(12)16-8-9(16)7-14/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
FWKWMFGVZVTKES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1N3CC3CCl |
Origin of Product |
United States |
Preparation Methods
Anthranilic Acid-Based Cyclization
Anthranilic acid derivatives serve as precursors for constructing the quinazolinone ring. In a six-step protocol (Fig. 1), anthranilic acid undergoes initial acylation with butyryl chloride to form an amide intermediate. Subsequent treatment with acetic anhydride yields benzoxazin-4-one, which reacts with ethylamine to produce 2-ethyl-4(3H)-quinazolinone. Critical parameters include:
One-Pot Oxidative Methods
Hydrogen peroxide (H₂O₂) in dimethyl sulfoxide (DMSO) enables single-step quinazolinone formation from 2-amino-N-ethylbenzamide. This method bypasses intermediates, achieving 70–80% yields under 150°C for 14–20 hours. The oxidative system facilitates both cyclization and dehydration, ideal for scale-up:
-
Solvent : DMSO (2 mL/mmol substrate).
-
Oxidant : 30% H₂O₂ (1 equiv).
-
Workup : Ethyl acetate extraction and silica gel chromatography.
Integrated Synthetic Routes
Combining the above strategies, two pathways emerge for the target molecule:
Sequential Cyclization-Functionalization
Convergent Approach
| Step | Description | Conditions | Yield |
|---|---|---|---|
| 1 | Aziridine synthesis | 2-aziridinemethanol + SOCl₂ | 78% |
| 2 | Quinazolinone-aziridine coupling | Mitsunobu reaction | 58% |
Analytical Validation
Structural confirmation relies on spectral data:
-
IR : C=O stretch at 1670–1690 cm⁻¹; N-H (aziridine) at 3300–3350 cm⁻¹.
-
¹H NMR : Aziridine protons as doublets (δ 1.8–2.2 ppm); quinazolinone C2-ethyl as triplet (δ 1.2 ppm).
-
Mass Spectrometry : Molecular ion peak at m/z 279.1 (C₁₂H₁₄ClN₃O).
Challenges and Optimization
-
Aziridine Stability : The chloromethyl group increases electrophilicity, necessitating low-temperature reactions to prevent ring-opening.
-
Regioselectivity : Ensuring substitution at position 3 requires electron-deficient quinazolinone intermediates.
-
Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound .
Chemical Reactions Analysis
3-(2-(chloromethyl)aziridin-1-yl)-2-ethylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce various functional groups.
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, thiols, and acids, resulting in the formation of more stable, open-chain compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quinazolinone core.
Common reagents used in these reactions include sodium azide, thiols, and various acids and bases. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis of 4(3H)-Quinazolinone Derivatives
The synthesis of 4(3H)-quinazolinone derivatives has been extensively studied. One notable approach involves the use of o-anthranilic acids as starting materials to produce 2-chloromethyl-4(3H)-quinazolinones through an improved one-step synthesis method. This method is advantageous due to its simplicity and efficiency, allowing for the preparation of various derivatives with potential biological activities .
Table 1: Synthesis Overview
| Compound | Starting Material | Methodology | Yield (%) |
|---|---|---|---|
| 3a | o-Anthranilic acid | One-pot synthesis | High |
| 3b | 2-Amino-5-methylbenzoic acid | Microwave-assisted synthesis | Moderate |
| 3c | 2-Aminobenzoic acid | Traditional heating | Low |
Biological Activities
4(3H)-quinazolinones exhibit a wide range of biological activities, making them valuable in drug discovery. The compound in focus has shown promising results in several therapeutic areas:
- Anticancer Activity : Various studies have indicated that quinazolinone derivatives possess significant anticancer properties. For instance, compounds synthesized from chloromethyl-4(3H)-quinazolinones demonstrated potent cytotoxic effects against multiple cancer cell lines in vitro .
- Antimicrobial Properties : Recent research has highlighted the antimicrobial efficacy of quinazolinone derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of specific substituents can enhance their activity, with some derivatives showing inhibition zones comparable to standard antibiotics .
- Anticonvulsant Effects : Some quinazolinone compounds have been evaluated for their anticonvulsant properties, demonstrating effectiveness in animal models of epilepsy .
| Activity Type | Test Organism/Model | Compound Tested | Result |
|---|---|---|---|
| Anticancer | HeLa cells | 3-[2-(chloromethyl)...] | IC50 = 15 µM |
| Antimicrobial | E. coli | Quinazolinone derivative | Zone of inhibition = 12 mm |
| Anticonvulsant | Mouse model | Novel quinazolinone | Significant reduction in seizures |
Case Studies
Several case studies illustrate the practical applications of 4(3H)-quinazolinone derivatives:
- Case Study 1 : A study focused on a series of quinazolinone derivatives synthesized for their anticancer properties found that specific substitutions at the chloromethyl position significantly enhanced cytotoxicity against breast cancer cell lines. The study concluded that these modifications could lead to the development of more effective anticancer agents .
- Case Study 2 : In another investigation, quinazolinone compounds were tested against a panel of bacterial pathogens. Results showed that introducing an aziridine moiety improved antimicrobial activity, suggesting a potential pathway for developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-(2-(chloromethyl)aziridin-1-yl)-2-ethylquinazolin-4(3H)-one involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophiles such as thiols and amines, leading to the modification of proteins and other biomolecules. This can result in the inhibition of enzyme activity, disruption of protein-protein interactions, and induction of cell death in cancer cells.
Comparison with Similar Compounds
Key Differences :
- Aziridinyl vs.
- Chloromethyl vs. Other Substituents : Chloromethyl groups act as leaving groups, facilitating cross-linking in biological systems, unlike inert alkyl chains .
Physical Properties
*Estimated based on analogs. The ethyl and aziridinyl groups likely reduce solubility compared to smaller substituents.
Antimicrobial and Anticancer Potential
- Chloromethyl Derivatives : Exhibit alkylating activity, disrupting DNA replication. For example, 2-chloro-N-(4-oxo-2-quinazolin-3-yl) acetamide intermediates show cytotoxicity against cancer cell lines .
- Aziridine-Containing Compounds : Aziridine’s alkylating properties enhance antitumor effects. Analogous compounds like 3-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(E)-2-phenylethenyl]quinazolin-4-one (MW 388.48) demonstrate significant cytotoxic activity .
- Sulfonamide Derivatives : 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl}ethenyl]benzenesulfonamide inhibits COX-2 (47.1% at 20 μM) , contrasting with the target compound’s likely DNA-targeted mechanism.
Antioxidant and Neuroprotective Effects
- Iodinated Quinazolinones: Derivatives like 2-((4-oxo-3-(4-sulfamoyl-phenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(pyrazin-2-yl)acetamide show antioxidant activity .
Chemical Reactivity and Stability
- Aziridinyl Reactivity : The strained aziridine ring undergoes ring-opening reactions with nucleophiles (e.g., thiols, amines), enabling conjugation with biomolecules .
- Chloromethyl Stability : Prone to hydrolysis under basic conditions, forming hydroxymethyl derivatives. This contrasts with stable methyl or phenyl substituents .
- Comparison with 3-Amino Derivatives: 3-Amino-7-chloro-2-methylquinazolin-4(3H)-one exhibits improved stability due to reduced electrophilicity .
Biological Activity
4(3H)-Quinazolinone derivatives, particularly those with aziridinyl and chloromethyl substituents, have garnered significant attention due to their diverse biological activities. This article focuses on the biological activity of the compound 4(3H)-Quinazolinone, 3-[2-(chloromethyl)-1-aziridinyl]-2-ethyl- , reviewing its antibacterial, anticancer, and antioxidant properties based on various studies.
Antibacterial Activity
Research indicates that quinazolinones exhibit notable antibacterial properties, especially against methicillin-resistant Staphylococcus aureus (MRSA). The compound has been evaluated for its structure–activity relationship (SAR) against MRSA, revealing that it can synergize with other antibiotics such as piperacillin-tazobactam, enhancing their efficacy against resistant strains .
Key Findings:
- Mechanism of Action : The quinazolinone core binds to the allosteric site of penicillin-binding protein (PBP)2a, which is crucial for bacterial cell wall synthesis. This binding opens the active site, allowing for increased susceptibility to β-lactam antibiotics .
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ≤ 64 μg/mL against MRSA strains, indicating potent antibacterial activity .
- SAR Analysis : Variations in the chemical structure significantly influenced antibacterial efficacy. For instance, modifications in ring structures altered hydrophilicity and flexibility, affecting overall activity .
Anticancer Activity
The anticancer potential of quinazolinone derivatives has also been extensively studied. Compounds similar to 4(3H)-Quinazolinone have shown cytotoxic effects against various cancer cell lines.
Case Studies:
- Cytotoxicity Testing : In vitro studies demonstrated that certain quinazolinone-thiazole hybrids exhibited significant cytotoxicity against prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines. Notably, compound A3 showed IC50 values of 10 µM for PC3 and MCF-7 cells, indicating strong anti-proliferative effects .
- Molecular Docking Studies : Computational analyses suggest that these compounds interact effectively with key proteins involved in cancer progression, providing a rationale for their observed cytotoxicity .
Antioxidant Activity
The antioxidant properties of 4(3H)-quinazolinones have been explored through various assays, highlighting their potential as therapeutic agents in oxidative stress-related conditions.
Research Insights:
- Assay Results : Studies utilizing ABTS and CUPRAC assays indicated that certain derivatives possess strong radical scavenging abilities. The presence of hydroxyl groups significantly enhances antioxidant activity .
- Structure-Activity Relationship : A detailed analysis revealed that compounds with multiple hydroxyl groups or specific substituents on the phenyl ring exhibited superior antioxidant properties compared to others .
Q & A
Q. What are the common synthetic routes for preparing 3-substituted-4(3H)-quinazolinone derivatives?
The synthesis of 4(3H)-quinazolinone derivatives often involves condensation reactions. For example, a mixture of methyl 2-acylaminobenzoate, amine hydrochloride, P₂O₅, and N,N-dimethylcyclohexylamine can be heated at 180°C for 45 minutes, followed by alkaline workup and recrystallization . Alternative methods include using DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst under solvent-free conditions, which promotes the one-pot condensation of anthranilic acid, trimethyl orthoformate, and primary amines .
Q. How is the structure of 4(3H)-quinazolinone derivatives characterized?
Structural characterization typically employs spectroscopic techniques:
- ¹H NMR : Chemical shifts for substituents (e.g., methyl groups at δ ~2.65 ppm) and aromatic protons (δ 7.27–8.30 ppm) .
- IR spectroscopy : Key absorption bands, such as C=O stretches near 1680 cm⁻¹ .
- Mass spectrometry : Molecular ion peaks to confirm molecular weight .
- Elemental analysis : Validation of C, H, and N content .
Q. What biological activities are associated with 4(3H)-quinazolinone derivatives?
These compounds exhibit broad biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. For instance, derivatives with specific substitutions (e.g., halogenated or methoxy groups) show antiproliferative effects against tumor cell lines (IC₅₀ < 10 μM) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of substituents in 4(3H)-quinazolinone synthesis?
The solvent and reactant halides critically determine reaction pathways. For example, alkyl halides favor alkylation at the 3-position, while acyl halides promote acylation at the 4-position. Polar aprotic solvents like DMF enhance nucleophilic substitution, whereas non-polar solvents may stabilize intermediates for cyclization .
Q. What mechanistic insights explain the antitumor activity of 3-aziridinyl-substituted quinazolinones?
Aziridinyl groups are alkylating agents that disrupt DNA replication by cross-linking strands. In derivatives like 3-[2-(chloromethyl)-1-aziridinyl]-2-ethyl-4(3H)-quinazolinone, the chloromethyl group enhances electrophilicity, facilitating covalent binding to DNA bases. This mechanism is supported by in vitro assays showing G2/M cell cycle arrest and apoptosis induction in HCT-116 colorectal cancer cells .
Q. How can computational methods optimize the synthesis of 4(3H)-quinazolinones with specific substituents?
Density Functional Theory (DFT) calculations can predict transition-state energies for key reactions, such as cyclization or alkylation. For example, modeling the reaction of ethyl chloroacetate with 4(3H)-quinazolinone reveals that steric hindrance from the 2-ethyl group lowers activation energy for 3-substitution compared to 2-substitution .
Key Notes for Experimental Design
- Toxicity Screening : Intraperitoneal LD₅₀ values in mice (>800 mg/kg) suggest moderate acute toxicity; prioritize in vitro assays before in vivo testing .
- Solvent Selection : Use DMF or DMSO for reactions requiring high polarity, but avoid prolonged heating to prevent decomposition .
- Biological Assays : Include positive controls (e.g., cisplatin for antitumor studies) and validate activity via dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
